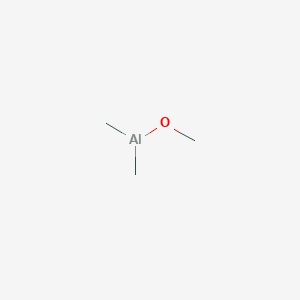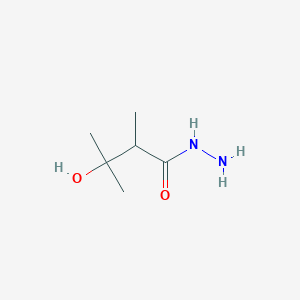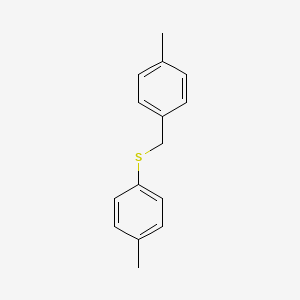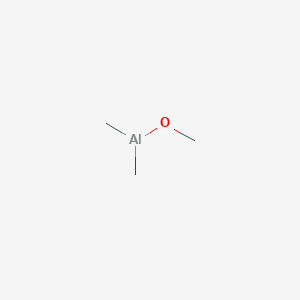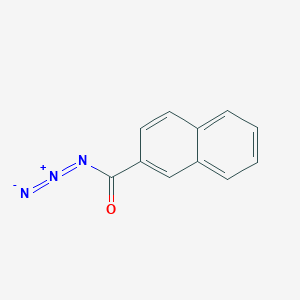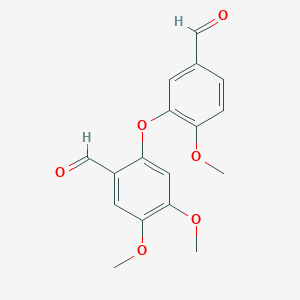
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde is an organic compound with a complex structure that includes multiple methoxy and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with formaldehyde under acidic conditions to form 5-formyl-2-methoxyphenol. This intermediate is then reacted with 4,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)-4,5-dimethoxybenzoic acid.
Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl and methoxy groups play a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Formyl-2-methoxyphenoxy)acetic acid
- 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid
Uniqueness
2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde is unique due to the presence of both formyl and multiple methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2221-51-4 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C17H16O6/c1-20-13-5-4-11(9-18)6-17(13)23-14-8-16(22-3)15(21-2)7-12(14)10-19/h4-10H,1-3H3 |
InChI Key |
YYGSGVZGXFWVMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2=CC(=C(C=C2C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


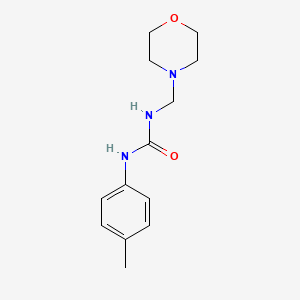
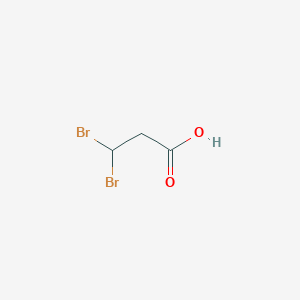

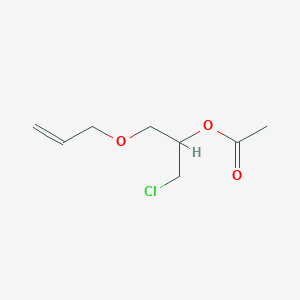
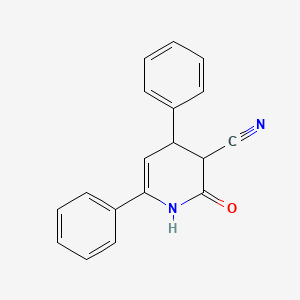
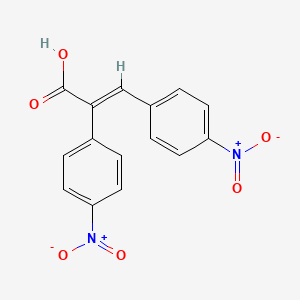
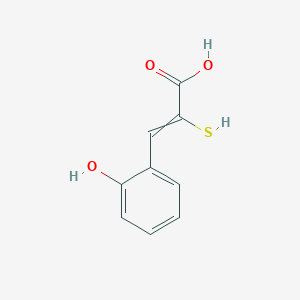
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
